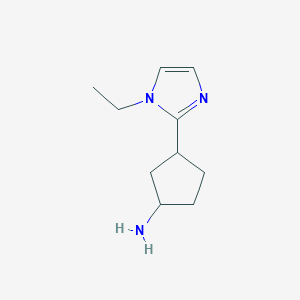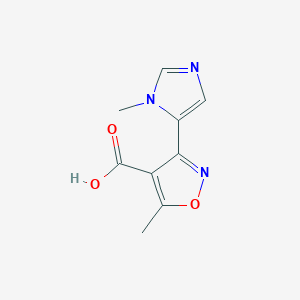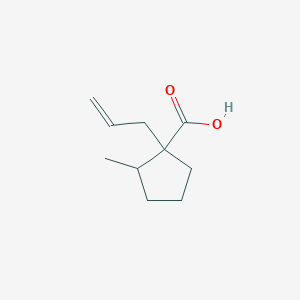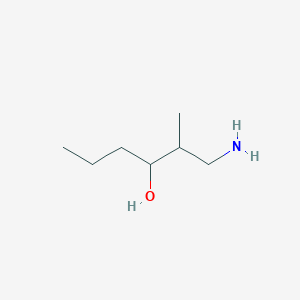
3-(1-ethyl-1H-imidazol-2-yl)cyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-ethyl-1H-imidazol-2-yl)cyclopentan-1-amine is a compound that features an imidazole ring substituted with an ethyl group at the 1-position and a cyclopentane ring attached to the 2-position. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ethyl-1H-imidazol-2-yl)cyclopentan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-ethylimidazole with cyclopentanone in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of solvents like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(1-ethyl-1H-imidazol-2-yl)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents like bromine in the presence of a base.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated imidazole derivatives.
Scientific Research Applications
3-(1-ethyl-1H-imidazol-2-yl)cyclopentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 3-(1-ethyl-1H-imidazol-2-yl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. This coordination can lead to the inhibition or activation of specific enzymes, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1H-imidazole: Lacks the cyclopentane ring, making it less bulky and potentially less selective in its interactions.
Cyclopentanamine: Lacks the imidazole ring, resulting in different chemical properties and biological activities.
1-methyl-1H-imidazole: Similar structure but with a methyl group instead of an ethyl group, leading to different steric and electronic effects.
Uniqueness
3-(1-ethyl-1H-imidazol-2-yl)cyclopentan-1-amine is unique due to the combination of the imidazole ring and the cyclopentane ring, which provides a distinct steric and electronic environment. This uniqueness can result in specific interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-(1-ethylimidazol-2-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C10H17N3/c1-2-13-6-5-12-10(13)8-3-4-9(11)7-8/h5-6,8-9H,2-4,7,11H2,1H3 |
InChI Key |
JQLSEXZPQJOVQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1C2CCC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[5-(3-Methoxyphenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13192092.png)









